ETHYL 2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a structurally complex heterocyclic compound featuring:
- A 4,5,6,7-tetrahydro-1-benzothiophene core, contributing to lipophilicity and conformational rigidity.
- A triazolothiazole moiety (5-phenyl-substituted [1,2,4]triazolo[3,4-b][1,3]thiazole) linked via a sulfanylpropanamido bridge, which may enhance binding to biological targets.
- An ethyl ester group at the 3-position of the benzothiophene, influencing solubility and metabolic stability.
Similar fused triazole-thiazole/thiadiazole derivatives are known for diverse bioactivities, including antimicrobial, anti-inflammatory, and vasodilatory effects, as observed in structurally related compounds .
Properties
IUPAC Name |
ethyl 2-[3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S3/c1-2-31-22(30)20-16-10-6-7-11-18(16)34-21(20)25-19(29)12-13-32-23-26-27-24-28(23)17(14-33-24)15-8-4-3-5-9-15/h3-5,8-9,14H,2,6-7,10-13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFBLVLOBMLDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the triazole and thiazole intermediates. One common method involves heating 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, in the presence of potassium carbonate and p-TsOH . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
ETHYL 2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Properties
-
Anticancer Activity :
- Research has indicated that derivatives of triazoles and thiazoles exhibit notable cytotoxic properties against various cancer cell lines. For instance, compounds similar to ethyl 2-[3-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have shown significant suppressive activity against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cells .
-
Antimicrobial Properties :
- The compound's structure suggests potential antimicrobial activity. Similar triazole derivatives have been synthesized and evaluated for their effectiveness against bacterial and fungal infections. The presence of the thiazole ring in the structure may enhance these properties by acting synergistically with other pharmacophores .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Evaluation
A study conducted by Alam et al. (2011) demonstrated that a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles exhibited significant anticancer activity across various human cancer cell lines. The structure–activity relationship indicated that modifications on the phenyl ring could enhance cytotoxicity significantly .
Case Study 2: Antimicrobial Activity
In a recent investigation into 1,2,4-triazole derivatives linked with fluoroquinolone antibiotics, researchers found that these compounds exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that similar derivatives could be explored for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of ETHYL 2-[3-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole-thiazole fused ring system allows it to form hydrogen bonds and other interactions with these targets, leading to its pharmacological effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Systems
- Triazolothiazole vs. Triazolothiadiazole: The target compound’s [1,2,4]triazolo[3,4-b][1,3]thiazole core differs from [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives (e.g., compounds in –12) by replacing one sulfur atom with a nitrogen.
Benzothiophene vs. Benzothiadiazole :
The saturated benzothiophene core in the target compound contrasts with unsaturated benzothiadiazole systems (e.g., ), which exhibit greater aromaticity and planar geometry, influencing π-π stacking interactions .
Substituent Effects
- Ethyl Ester vs. Methyl/Methoxy Groups : Ethyl esters (as in the target compound) generally confer slower hydrolysis rates than methyl esters, extending plasma half-life .
Bioactivity Profiles
Antimicrobial Activity
Triazolothiadiazole derivatives (e.g., 3-(α-naphthylmethylene)-6-aryl analogs in ) show moderate-to-strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The target compound’s sulfanylpropanamido bridge may mimic these activities by disrupting bacterial membrane integrity .
Vasodilatory Effects
Pyridyl-substituted triazolothiadiazoles () exhibit vasodilatory activity via calcium channel modulation. The target compound’s benzothiophene core may enhance affinity for vascular smooth muscle targets compared to pyridyl systems .
Anti-inflammatory Potential
Compounds with fused triazole-thiazole cores (e.g., ) inhibit cyclooxygenase-2 (COX-2). The phenyl group in the target compound could synergize with the triazolothiazole system to suppress pro-inflammatory cytokines .
Key Reactions
- Condensation and Cyclization : Similar to and , the target compound likely involves condensation of a thiohydrazonate intermediate with a benzothiophene precursor, followed by cyclization under basic conditions .
Yield Optimization
Reactions involving triazolothiazole intermediates (e.g., ) report yields of 60–70%, comparable to methods for triazolothiadiazoles (). Solvent choice (e.g., ethanol vs. DMF) critically impacts crystallinity and purity .
Data Tables
Table 1: Structural and Bioactivity Comparison of Analogous Compounds
Table 2: Computational Similarity Metrics (Tanimoto Coefficients)
| Compound Pair | Structural Similarity (Tanimoto) | Bioactivity Correlation | Reference |
|---|---|---|---|
| Target vs. derivatives | 0.65–0.75 | Moderate (vasodilation) | |
| Target vs. derivatives | 0.55–0.70 | High (antimicrobial) |
Biological Activity
Ethyl 2-[3-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound integrates various heterocyclic systems, including triazole and thiazole moieties, which are known for their diverse pharmacological properties.
Structural Features
The compound's structure can be broken down into several key components:
- Benzothiophene Core : This fused ring system is associated with anti-inflammatory and anticancer activities.
- Triazole and Thiazole Rings : Known for their antimicrobial and anticancer properties.
- Ethyl Ester Group : Enhances solubility and reactivity.
- Propanamido Functionality : Potentially contributes to the compound's biological activity.
Table 1: Structural Components and Their Biological Activities
| Component | Biological Activity |
|---|---|
| Benzothiophene | Anti-inflammatory |
| Triazole | Antimicrobial |
| Thiazole | Anticancer |
| Ethyl Ester | Enhances solubility |
Antimicrobial Activity
Compounds containing triazole and thiazole rings have demonstrated significant antimicrobial properties. Studies indicate that derivatives of these compounds can inhibit the growth of various bacterial strains. For instance, the presence of the triazole moiety in similar compounds has been linked to enhanced antibacterial activity against Gram-positive bacteria .
Anticancer Properties
The anticancer potential of this compound has been evaluated in various studies. The thiazole ring's presence is crucial for cytotoxic activity against cancer cell lines. For example, compounds with similar structures have shown IC50 values indicating effective inhibition of cancer cell proliferation .
Anti-inflammatory Effects
The benzothiophene core is associated with anti-inflammatory effects. Research suggests that compounds in this class can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Other Biological Activities
In addition to the aforementioned activities, compounds with similar structural features have also exhibited:
- Analgesic Effects : Pain relief properties have been noted in certain derivatives.
- Antioxidant Activity : The ability to scavenge free radicals has been observed in some related compounds.
Study 1: Anticancer Screening
A recent study screened a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that derivatives of this compound displayed promising cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis highlighted the importance of the thiazole ring in enhancing cytotoxicity .
Study 2: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial properties of triazole-containing compounds against a panel of bacterial strains. The results demonstrated that modifications to the triazole ring could significantly enhance antibacterial activity. This study supports the potential of this compound as a candidate for further development as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for introducing the 1,2,4-triazolo[3,4-b][1,3]thiazole moiety into complex molecules like this compound?
- Methodology : Utilize condensation reactions under reflux with substituted benzaldehydes in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and solid filtration . For thiazole ring formation, employ ethanol-mediated reflux with 3,5-diaryl-4,5-dihydropyrazole derivatives, followed by recrystallization from DMF–EtOH (1:1) .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
Q. How should researchers characterize the sulfanylpropanamido linkage in this compound?
- Methodology : Use - and -NMR to confirm sulfur bonding patterns (δ ~2.8–3.5 ppm for -S-CH- protons). FT-IR can validate the amide C=O stretch (~1650–1700 cm) and S-H absence. Mass spectrometry (HRMS) ensures molecular weight accuracy .
- Validation : Cross-reference spectral data with analogous triazole-thiazole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized for sulfanylpropanamido linkage formation while minimizing disulfide byproducts?
- Methodology : Apply factorial design of experiments (DoE) to test variables: temperature (60–120°C), solvent polarity (DMF vs. ethanol), and catalyst loading (e.g., EtN). Use response surface methodology to identify optimal conditions .
- Mitigation : Introduce inert atmospheres (N) to suppress oxidation. Monitor sulfur-specific intermediates via LC-MS .
Q. What computational strategies are effective for predicting regioselectivity in triazolo-thiazole coupling reactions?
- Methodology : Perform quantum chemical calculations (DFT) to model transition states and activation energies. Use reaction path search algorithms (e.g., GRRM) to identify low-energy pathways .
- Validation : Compare computational results with experimental yields under varied conditions (e.g., solvent, temperature) .
Q. How should researchers address discrepancies between predicted and observed bioactivity data for this compound?
- Methodology :
- Experimental : Replicate assays with standardized protocols (e.g., fixed cell lines, controlled incubation times) .
- Analytical : Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity .
- Computational : Refine docking simulations using crystallographic data of target proteins .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for resolving batch-to-batch variability in synthesis yields?
- Methodology : Implement analysis of variance (ANOVA) to identify critical factors (e.g., reagent purity, stirring rate). Use Taguchi methods to isolate noise variables .
- Case Study : A 2 factorial design revealed that solvent choice (ethanol vs. DMF) accounted for 68% of yield variability in analogous triazole syntheses .
Q. How can AI enhance reaction optimization for this compound’s multi-step synthesis?
- Methodology : Integrate COMSOL Multiphysics with machine learning (ML) to simulate heat/mass transfer in reactors. Train ML models on historical data to predict optimal reflux durations or catalyst ratios .
- Application : Autonomous labs with real-time FT-IR feedback can adjust reaction parameters dynamically .
Experimental Design
Q. What factorial design parameters are critical for scaling up the synthesis of this compound?
- Parameters :
- Primary : Temperature, solvent volume, and catalyst-to-substrate ratio.
- Secondary : Mixing efficiency (Reynolds number) and particle size in heterogeneous reactions .
Q. How should researchers design a study to evaluate the stability of the benzothiophene core under acidic conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
